molecular formula C12H20O3 B13166295 Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13166295
M. Wt: 212.28 g/mol
InChI Key: ZSCWFKBMKAYWGJ-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxaspiro ring system. It is primarily used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the esterification of 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is usually carried out at room temperature and monitored using techniques like NMR and HPLC to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk synthesis techniques. These methods often include the use of large-scale reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate
  • 2,4,4-Trimethyl-8-methylene-1-oxaspiro[2.5]octane

Uniqueness

Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both ethyl and methyl groups. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .

Biological Activity

Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound of interest due to its unique structural features and potential biological activities. The compound falls under the category of spiro compounds, which are characterized by their unique bicyclic structure where two rings share a single atom. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

The chemical structure of this compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC11H18O3
Molecular Weight198.26 g/mol
CAS Number31045-09-7
LogP2.0413

These properties indicate a moderate lipophilicity, which may influence its biological interactions and absorption characteristics.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of spiro compounds, including this compound. Research has shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that spiro compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death and inhibition of tumor growth .

The mechanisms by which this compound exerts its biological effects may include:

  • Inhibition of Cell Proliferation : Studies suggest that spiro compounds can disrupt cell cycle progression, particularly in cancer cells.
  • Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins have been observed in treated cells.
  • Anti-inflammatory Effects : Some spiro compounds have shown the ability to reduce inflammatory markers, which could be beneficial in cancer therapy.

Case Study 1: In Vitro Cytotoxicity Assay

A study conducted on various cancer cell lines (e.g., HeLa, MCF-7) evaluated the cytotoxic effects of this compound. The results indicated an IC50 value indicative of significant cytotoxicity, particularly in breast cancer cells .

Case Study 2: Mechanistic Insights

In another investigation, the compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in colorectal cancer cells, suggesting a dual mechanism involving both cell cycle arrest and apoptosis induction .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

ParameterValue
AbsorptionModerate
DistributionLipophilic
MetabolismHepatic
ExcretionRenal

These parameters indicate that while the compound may be well absorbed due to its lipophilicity, careful consideration must be given to its metabolism and excretion pathways.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-4-9-7-5-6-8-12(9)11(2,15-12)10(13)14-3/h9H,4-8H2,1-3H3

InChI Key

ZSCWFKBMKAYWGJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC12C(O2)(C)C(=O)OC

Origin of Product

United States

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